molecular formula C12H13N B3431933 3-Methyl-5-phenylpent-2-enenitrile CAS No. 93893-89-1

3-Methyl-5-phenylpent-2-enenitrile

Cat. No.: B3431933
CAS No.: 93893-89-1
M. Wt: 171.24 g/mol
InChI Key: QELCXXZZKSRBET-PKNBQFBNSA-N
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Description

3-Methyl-5-phenylpent-2-enenitrile is an organic compound with the molecular formula C12H13N. It is known for its fresh and citrusy aroma with floral notes of rose and cinnamon. This compound occurs naturally in several sources, such as citrus fruits and dill, but it is often synthesized in laboratories to ensure consistency and preserve natural resources .

Safety and Hazards

3-Methyl-5-phenylpent-2-enenitrile is classified as Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4), and Acute toxicity, Dermal (Category 4) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Future Directions

As per the ECHA decision, a screening for reproductive/developmental toxicity study is required by 8 August 2023 . This indicates ongoing research and potential future directions for the study of 3-Methyl-5-phenylpent-2-enenitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenylpent-2-enenitrile can be synthesized through various organic reactions. One common method involves the reaction of 3-methyl-5-phenylpent-2-enal with a cyanide source under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Methyl-5-phenylpent-2-enal

    Reagent: Sodium cyanide or potassium cyanide

    Solvent: Ethanol or methanol

    Conditions: Reflux temperature for several hours

The reaction yields this compound as the main product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure high yield and purity. The process involves:

    Raw Materials: 3-Methyl-5-phenylpent-2-enal, cyanide source

    Catalysts: Phase transfer catalysts to enhance reaction rates

    Conditions: Controlled temperature and pressure to optimize yield

    Purification: Distillation or recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products Formed

    Oxidation: 3-Methyl-5-phenylpent-2-enoic acid

    Reduction: 3-Methyl-5-phenylpent-2-enamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Methyl-5-phenylpent-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the fragrance industry for its pleasant aroma and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylpent-2-enal: A precursor in the synthesis of 3-Methyl-5-phenylpent-2-enenitrile.

    3-Methyl-5-phenylpent-2-enoic acid: An oxidation product of this compound.

    3-Methyl-5-phenylpent-2-enamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its combination of a nitrile group with a conjugated double bond and a phenyl ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(E)-3-methyl-5-phenylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCXXZZKSRBET-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052171
Record name (2E)-3-Methyl-5-phenylpent-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53243-60-0, 93893-89-1
Record name (2E)-3-Methyl-5-phenyl-2-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53243-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053243600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-phenylpent-2-enenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093893891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-3-Methyl-5-phenylpent-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-methyl-5-phenylpent-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-methyl-5-phenylpent-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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